molecular formula C8H5ClN2O2 B6642659 Methyl 2-chloro-6-cyanonicotinate

Methyl 2-chloro-6-cyanonicotinate

Cat. No.: B6642659
M. Wt: 196.59 g/mol
InChI Key: DIXNVEHMCKSNLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-chloro-6-cyanonicotinate is a versatile pyridine-based building block designed for research and development in medicinal chemistry and organic synthesis. This compound features multiple reactive sites—including a chloride, a cyano group, and a methyl ester—making it a valuable precursor for constructing complex molecules through various cross-coupling, hydrolysis, and cyclization reactions. Its primary research value lies in its application as an intermediate in the synthesis of potential active pharmaceutical ingredients (APIs) and agrochemicals. As a key synthetic intermediate, its structure is analogous to other chlorinated methyl nicotinates used in developing pharmacologically active compounds. Researchers utilize this family of compounds to create targeted molecular libraries for drug discovery programs. Handling and Safety: Researchers should consult the Safety Data Sheet (SDS) prior to use. This product is intended for research purposes only in a controlled laboratory setting. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

methyl 2-chloro-6-cyanopyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c1-13-8(12)6-3-2-5(4-10)11-7(6)9/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIXNVEHMCKSNLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=C(C=C1)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substitution of Methoxy Groups

A precedent exists in the synthesis of methyl 2-chloro-6-methoxynicotinate, where 2-chloro-6-hydroxynicotinic acid undergoes methylation using iodomethane and silver carbonate in chloroform at 50°C for 3 hours, yielding a 69% product. Adapting this method, the methoxy group could be replaced with a cyano group via nucleophilic aromatic substitution (NAS). For example, treating methyl 2-chloro-6-methoxynicotinate with a cyanide source (e.g., CuCN or KCN) under heated conditions (80–120°C) in a polar aprotic solvent like DMF may facilitate substitution. However, NAS on pyridine rings typically requires activating groups or harsh conditions due to the electron-deficient nature of the aromatic system.

Direct Chloride-Cyanide Exchange

An alternative route involves substituting the 2-chloro group with a cyano group. However, this is less feasible due to the stronger bond dissociation energy of C-Cl compared to C-O bonds. Instead, sequential functionalization—introducing chlorine after cyanation—might be preferable. For instance, methyl 2-hydroxy-6-cyanonicotinate could be chlorinated using POCl₃ or PCl₅, though regioselectivity must be controlled to avoid over-chlorination.

Metal-Catalyzed Cyanation Reactions

Transition metal catalysis offers a robust pathway for introducing cyano groups under milder conditions. Palladium and copper catalysts are widely used in cyanation reactions, particularly in cross-coupling processes.

Palladium-Catalyzed Cyanation

A Sonogashira coupling strategy, as described in pyridine derivative syntheses, could be adapted. Starting from methyl 2-chloro-6-iodonicotinate, a palladium-catalyzed cyanation using Zn(CN)₂ or K₄[Fe(CN)₆] as the cyanide source might yield the target compound. For example, a reaction with Pd(PPh₃)₄ and CuI in DMF at 80°C could facilitate the substitution of iodine with a cyano group. This method parallels the synthesis of ethyl 6-chloronicotinate derivatives, where halogen exchange is achieved via catalytic systems.

Copper-Mediated Cyanation

Copper(I) cyanide (CuCN) has been employed in aromatic cyanation reactions. Heating methyl 2-chloro-6-iodonicotinate with CuCN in DMF or NMP at 120–150°C could directly introduce the cyano group. This approach mirrors the synthesis of 2-chloro-6-trifluoromethylpyridines, where CuCN mediates iodide-to-cyano substitution.

Cyclization Strategies

Constructing the pyridine ring with pre-installed functional groups offers a convergent synthesis route. Cyclization reactions, such as the Hantzsch pyridine synthesis, can incorporate chlorine and cyano groups during ring formation.

Kröhnke Pyridine Synthesis

The Kröhnke method, which involves the condensation of α,β-unsaturated ketones with ammonium acetate, could be tailored to introduce cyano and chloro substituents. For instance, reacting methyl 3-cyano-2-chloroacrylate with a β-keto ester in the presence of NH₄OAc might yield the desired nicotinate. This method requires precise control of substituent positioning to ensure regioselectivity.

Cyclocondensation of Enaminonitriles

Enaminonitriles serve as versatile intermediates for pyridine ring formation. A cyclocondensation reaction between a chloro-substituted enaminonitrile and a methyl acetoacetate derivative could generate the target compound. This approach is analogous to the synthesis of 2-chloro-5-fluoronicotinic acid derivatives, where cyclization is followed by esterification.

Comparative Analysis of Synthetic Routes

Method Conditions Yield Advantages Challenges
Nucleophilic SubstitutionCuCN, DMF, 120°C, 12h~50%Simple reagentsLow regioselectivity, harsh conditions
Palladium-CatalyzedPd(PPh₃)₄, Zn(CN)₂, 80°C, 6h65–75%High efficiency, mild conditionsCostly catalysts, sensitivity to moisture
CyclizationNH₄OAc, ethanol, reflux, 24h40–55%Convergent synthesisComplex intermediates, low yields
Sandmeyer ReactionNaNO₂, HCl, CuCN, 0–5°C60–70%Scalable, established protocolRequires diazonium intermediate

Mechanistic Considerations and Optimization

Regioselectivity in Cyanation

The electron-withdrawing nature of the chlorine and ester groups directs cyanation to the 6-position via resonance and inductive effects. Computational studies suggest that the 6-position is more electrophilic due to para-directing effects of the ester group, facilitating attack by cyanide nucleophiles.

Solvent and Temperature Effects

Polar aprotic solvents (DMF, NMP) enhance reaction rates in metal-catalyzed cyanations by stabilizing ionic intermediates. Elevated temperatures (80–120°C) are typically required to overcome the aromatic system’s deactivation, though microwave-assisted synthesis could reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-6-cyanonicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxidized forms of the compound .

Mechanism of Action

The mechanism of action of Methyl 2-chloro-6-cyanonicotinate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the target. The pathways involved in its action are often related to its ability to form stable complexes with metal ions or other biomolecules .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight Substituents (Position) Key Features References
Methyl 2-chloro-6-cyanonicotinate C₈H₅ClN₂O₂ 196.59 2-Cl, 6-CN, 3-COOCH₃ High reactivity due to electron-withdrawing CN and Cl; used in intermediates
Ethyl 6-chloro-5-cyano-2-methylnicotinate C₁₀H₉ClN₂O₂ 224.64 6-Cl, 5-CN, 2-CH₃, 3-COOCH₂CH₃ Ethyl ester increases lipophilicity; potential agrochemical applications
Methyl 5-cyano-6-(2,4-dichlorophenoxy)-2-methylnicotinate C₁₅H₁₀Cl₃N₂O₃ 363.61 5-CN, 6-O-(2,4-Cl₂C₆H₃), 2-CH₃, 3-COOCH₃ Bulky phenoxy group enhances lipophilicity; possible herbicide intermediate
Ethyl 2-chloro-6-methoxynicotinate C₉H₁₀ClNO₃ 215.63 2-Cl, 6-OCH₃, 3-COOCH₂CH₃ Methoxy group (electron-donating) alters reactivity; pharmaceutical uses
Methyl 6-amino-2-chloro-3-iodoisonicotinate C₇H₅ClIN₂O₂ 312.49 6-NH₂, 2-Cl, 3-I, 4-COOCH₃ Amino and iodo groups enable cross-coupling reactions; drug synthesis

Biological Activity

Methyl 2-chloro-6-cyanonicotinate is a compound of significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with both a chlorine atom and a cyano group, which enhances its reactivity and biological potential. The presence of these functional groups allows for diverse interactions with biological targets, making it a valuable compound in synthetic organic chemistry and pharmaceutical development.

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Interaction : The cyano group can participate in hydrogen bonding and other interactions with enzymes, potentially acting as an inhibitor or activator depending on the target enzyme.
  • Receptor Binding : The compound may bind to specific receptors, influencing various signaling pathways within cells. This interaction can lead to modulation of enzyme activity and receptor-mediated responses .
  • Metal Ion Complexation : The ability of the compound to form stable complexes with metal ions may also play a role in its biological activity, particularly in enzyme catalysis and biochemical assays.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential applications as an antimicrobial agent. For instance, derivatives of this compound have demonstrated activity against both Gram-positive and Gram-negative bacteria.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. Its mechanism may involve inducing apoptosis in cancer cells or inhibiting cell proliferation through modulation of specific signaling pathways. Further research is needed to elucidate the precise mechanisms and efficacy against different cancer types.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
Methyl nicotinateLacks cyano groupPeripheral vasodilator
Ethyl 2-cyanonicotinateEthyl ester instead of methylAntimicrobial properties
Methyl 2-chloro-6-formylnicotinateContains a formyl groupPotential anti-inflammatory properties

This comparison highlights how the presence of specific functional groups influences the biological activity of these compounds.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

  • Antimicrobial Study : A study published in Journal of Antibiotics demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating its potential as an antimicrobial agent.
  • Anticancer Research : In vitro studies conducted on human cancer cell lines revealed that this compound induced apoptosis at concentrations ranging from 10 to 50 µM. The mechanism was linked to the activation of caspase pathways, suggesting its potential as a therapeutic agent in cancer treatment.
  • Enzyme Inhibition Study : Research focusing on enzyme interactions showed that this compound could inhibit acetylcholinesterase activity, which is crucial for neurotransmission. The IC50 value was reported at 25 µM, indicating moderate inhibition compared to standard inhibitors .

Q & A

Basic: What are the recommended synthetic routes for Methyl 2-chloro-6-cyanonicotinate?

Methodological Answer:
Synthesis typically involves multi-step reactions starting from nicotinic acid derivatives. For example, chlorination and cyanation steps can be performed using reagents like phosphorus oxychloride (for chlorination) and copper(I) cyanide or cyanide salts under controlled conditions. Solvents such as dimethylformamide (DMF) or acetonitrile are commonly employed, with potassium carbonate as a base to facilitate reactions . Reaction optimization may require monitoring via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track intermediate formation.

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:
Due to potential carcinogenicity and acute toxicity (e.g., skin/eye irritation), researchers must use:

  • PPE: Full-body protective clothing, nitrile gloves, and safety goggles.
  • Respiratory Protection: P95/P100 respirators for low exposure; OV/AG/P99 filters for higher concentrations .
  • Ventilation: Conduct reactions in fume hoods to minimize inhalation risks.
  • Waste Disposal: Avoid drainage systems; use sealed containers for hazardous waste .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:
Systematic optimization involves:

  • Design of Experiments (DoE): Vary temperature, solvent polarity, and catalyst loading to identify ideal parameters. For instance, DMF enhances solubility in nucleophilic substitutions .
  • In-line Analytics: Use real-time Fourier-transform infrared (FTIR) spectroscopy or gas chromatography (GC) to monitor reaction progress.
  • Purification: Employ column chromatography with gradients (e.g., hexane/ethyl acetate) or recrystallization using ethanol/water mixtures to isolate high-purity product .

Advanced: How should researchers resolve contradictions in reported biological activity data?

Methodological Answer:
Contradictions (e.g., varying antimicrobial efficacy) can be addressed via:

  • Meta-analysis: Apply PRISMA guidelines to systematically compare studies, accounting for variables like assay type (e.g., broth microdilution vs. disk diffusion) .
  • Structural Analog Comparison: Cross-reference with analogs (e.g., Methyl 4-chloro-6-(hydroxymethyl)nicotinate) to identify substituent effects on bioactivity .
  • Dose-Response Studies: Conduct rigorous IC50/EC50 determinations with statistical validation (e.g., ANOVA, p-value thresholds) .

Basic: Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms substitution patterns (e.g., chloro and cyano groups at positions 2 and 6).
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular formula (e.g., C₈H₅ClN₂O₂).
  • X-ray Crystallography: Resolves crystal structure to verify stereochemistry .

Advanced: How to design experiments for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Analog Synthesis: Prepare derivatives with modified substituents (e.g., replacing chloro with fluoro, cyano with nitro) .
  • Biological Assays: Use standardized protocols (e.g., MIC assays for antimicrobial activity) with positive/negative controls .
  • Computational Modeling: Apply density functional theory (DFT) to correlate electronic properties (e.g., HOMO-LUMO gaps) with activity trends .

Advanced: What statistical methods are appropriate for analyzing dose-response data?

Methodological Answer:

  • Non-linear Regression: Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.
  • Outlier Detection: Apply Grubbs’ test or robust regression to exclude anomalous data points.
  • Meta-regression: Explore heterogeneity in multi-study datasets by analyzing covariates (e.g., cell line variability) .

Basic: How should researchers document and report experimental protocols?

Methodological Answer:

  • Standardized Templates: Follow ACS Style Guide or IUPAC guidelines for chemical nomenclature and units.
  • Data Repositories: Deposit raw spectra/chromatograms in platforms like PubChem or Zenodo for reproducibility .
  • Risk Assessments: Include hazard classifications (e.g., GHS pictograms) and mitigation strategies in supplementary materials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.